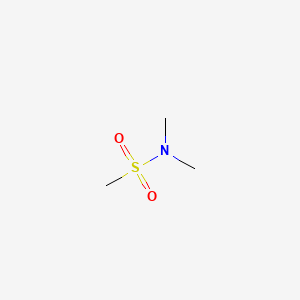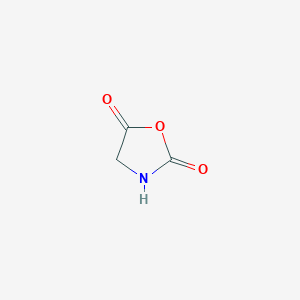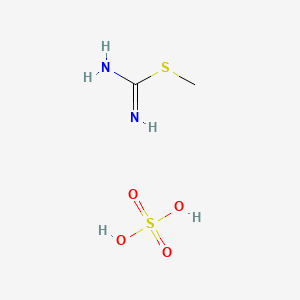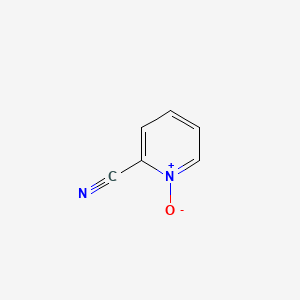
N,N-Dimethylmethanesulfonamide
Overview
Description
N,N-Dimethylmethanesulfonamide: is an organic compound with the molecular formula C₃H₉NO₂S . It is a colorless to slightly yellow liquid with a characteristic odor similar to methanesulfonamide. This compound is known for its excellent solubility in water, alcohols, and most organic solvents, making it a versatile solvent and catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylmethanesulfonamide is primarily synthesized through the reaction of dimethylamine with methanesulfonyl chloride . The reaction typically involves mixing equimolar amounts of dimethylamine and methanesulfonyl chloride in a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction mixture is then stirred and heated to facilitate the formation of the desired product. After the reaction is complete, the product is purified through distillation or crystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may involve continuous flow reactors and advanced purification techniques to meet the demand for this compound in various applications .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylmethanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or sodium methoxide are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N,N-Dimethylmethanesulfonamide finds extensive use in scientific research across multiple fields:
Chemistry: It is used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high solubility and stability.
Biology: The compound is employed in biochemical assays and as a reagent in the synthesis of biologically active molecules.
Medicine: this compound is used in the development of pharmaceuticals, especially in the synthesis of sulfonamide-based drugs.
Industry: It serves as a solvent in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethylmethanesulfonamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonamide group can participate in hydrogen bonding and other interactions, facilitating the formation of stable complexes with other molecules. This property makes it an effective catalyst and reagent in numerous chemical processes .
Comparison with Similar Compounds
- N,N-Dimethyltrifluoromethanesulfonamide
- Dimethylsulfone
- Methanesulfonamide
Comparison: N,N-Dimethylmethanesulfonamide is unique due to its balanced solubility and reactivity profile. Compared to N,N-Dimethyltrifluoromethanesulfonamide, it has a lower electron-withdrawing effect, making it less acidic and more stable under various conditions. Dimethylsulfone, on the other hand, lacks the sulfonamide group, resulting in different reactivity and applications. Methanesulfonamide is structurally similar but lacks the dimethyl groups, affecting its solubility and reactivity .
Properties
IUPAC Name |
N,N-dimethylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2S/c1-4(2)7(3,5)6/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFDSGHAIGTEKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238698 | |
| Record name | N,N-Dimethylmethanesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918-05-8 | |
| Record name | N,N-Dimethylmethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylmethanesulphonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylmethanesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66043 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Dimethylmethanesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylmethanesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and relevant spectroscopic data for N,N-Dimethylmethanesulfonamide?
A1: While a detailed spectroscopic analysis is not provided in the research excerpts, we can confirm the following:
Q2: How does this compound interact with phenols? What is the significance of this interaction?
A2: this compound forms complexes with phenol and 4-chlorophenol. Studies using PMR (Proton Magnetic Resonance) spectrometry in carbon tetrachloride solution revealed the formation of both 1:1 and 2:1 (phenol: this compound) complexes. This suggests that the sulfonamide acts as a hydrogen bond acceptor, likely through its oxygen atoms. [, ]
Q3: Can this compound be used in organic synthesis? If so, what are some examples?
A3: Yes, this compound serves as a valuable reagent in organic synthesis.
- Formation of Hydroxysulfonic Acid Dimethylamides: The α-carbanion of this compound reacts with ketones to produce 2-hydroxy-N,N-dimethyl-1-sulfonamides. Additionally, it facilitates the nucleophilic ring-opening of oxiranes, yielding 3-hydroxy-N,N-dimethyl-1-sulfonamides. []
- Synthesis of Vinylsulfonamides: this compound serves as a precursor in the synthesis of vinylsulfonamides, specifically N,N-dimethyl-1-propene-1-sulfonamide. This synthesis involves a dehydrative process using a methanesulfonyl chloride/organic base system. []
Q4: Has this compound been identified in natural sources?
A5: Yes, GC-MS analysis detected this compound in wild fruits of Solanum lycopersicum (tomatoes) collected from the Palani Hill Ranges of the Western Ghats. []
Q5: Is there research on the electrochemical behavior of this compound?
A6: While limited in detail within the provided excerpts, research on the anodic oxidation of this compound in alcohols and acetic acid has been conducted. [] Additionally, studies have explored the conductance behavior of 1:1 electrolytes in this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















